molecular formula C16H23NO B5917686 N-cyclohexyl-N-ethyl-2-phenylacetamide

N-cyclohexyl-N-ethyl-2-phenylacetamide

Cat. No.: B5917686
M. Wt: 245.36 g/mol
InChI Key: VMLMUFRYFZUTOV-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with cyclohexyl and ethyl substituents on the nitrogen atom. The cyclohexyl group contributes to lipophilicity, while the ethyl substituent may influence steric effects and metabolic stability. This compound’s structural flexibility allows for diverse intermolecular interactions, such as hydrogen bonding via the amide group, which could impact its crystallization behavior and solubility .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-17(15-11-7-4-8-12-15)16(18)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLMUFRYFZUTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-ethyl-2-phenylacetamide typically involves the reaction of cyclohexylamine with ethyl 2-phenylacetate. The process can be summarized as follows:

    Cyclohexylamine: reacts with in the presence of a suitable catalyst, such as .

  • The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the amide bond.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amide to an acyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of acyl chlorides or other substituted amides.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their molecular characteristics, and notable properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities References
N-Cyclohexyl-N-ethyl-2-phenylacetamide C₁₆H₂₃NO₂ Cyclohexyl, Ethyl, Phenyl 261.36 Hypothesized high lipophilicity; potential CNS activity due to bulky substituents Target Compound
2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide C₂₂H₂₆N₂O₂ Phenylacetyl, Cyclohexyl 350.45 Enhanced lipophilicity; potential for protein binding due to extended aromatic systems
N-Cyclohexyl-2-oxo-2-phenylacetamide C₁₄H₁₇NO₂ Oxo, Cyclohexyl 231.29 Strong hydrogen bonding (N–H⋯O) forms 1D chains; torsion angle −129.9° between carbonyl groups
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide C₁₇H₂₄N₂O₂ Benzyl, Cyclohexylamino 288.18 Synthesized via multicomponent reaction (81% yield); potential for diverse biological interactions
2-Chloro-N-phenylacetamide C₈H₈ClNO Chlorine, Phenyl 169.61 Syn conformation between C–Cl and C=O; forms infinite chains via N–H⋯O bonds
Key Observations:
  • Hydrogen Bonding : The presence of oxo groups () or chloro substituents () alters crystal packing and solubility.
  • Synthetic Efficiency : Multicomponent reactions () achieve high yields (~81%), suggesting scalable synthesis routes for similar acetamides.

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., in N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide ) improve aqueous solubility through polar interactions, whereas phenylacetyl groups () reduce it.
  • Thermal Stability: Melting points vary widely; for example, N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide melts at 122–124°C , while N-cyclohexyl-2-oxo-2-phenylacetamide has a higher melting point (384–385 K) due to robust hydrogen-bonded networks .

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